Oleaside B

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

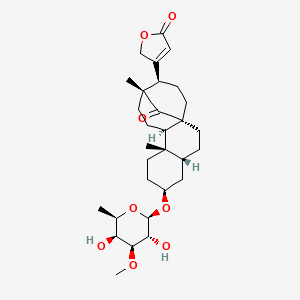

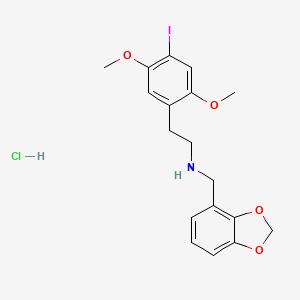

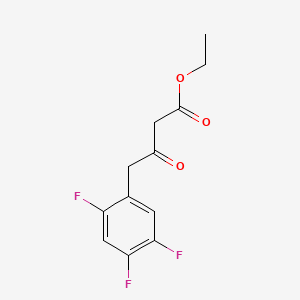

Oleaside B is a compound that is classified as a steroid glycoside . It is also known as Oleagenin 3-O-β-D-digitalopyranoside . The molecular formula of Oleaside B is C30H44O8 .

Molecular Structure Analysis

The Oleaside B molecule contains a total of 82 atoms, including 44 Hydrogen atoms, 30 Carbon atoms, and 8 Oxygen atoms . The molecule also contains a total of 87 bonds . For a detailed structural analysis, it would be best to refer to a dedicated chemical database or software that can provide a visual representation of the molecule.Scientific Research Applications

Biotransformation of Oleaside A : A study conducted by Lu et al. (2014) explored the biotransformation of Oleaside A by Cunninghamella echinulata. The process yielded two products, which were analyzed for their cytotoxic activities against various human cancer cell lines.

Novel Cardenolides in Nerium : Research by Abe and Yamauchi (1979) identified new cardenolides named Oleasides A-F in Nerium. These compounds, including Oleaside B, exhibited a unique aglycone structure and were linked with various sugar moieties.

Antiproliferative Properties : A study on the antiproliferative triterpenoid saponins of Dodonaea viscosa by Cao et al. (2009) discovered compounds with significant antiproliferative activity, hinting at the potential of similar compounds like Oleaside B in cancer treatment.

Anti-inflammatory Effects of Oleamide : Research by Moon et al. (2018) on Oleamide, a compound related to Oleasides, showed significant anti-inflammatory properties in both in vitro and in vivo models. This suggests a potential therapeutic application for Oleaside B in inflammatory diseases.

Variations in Cardiac Glycosides of Oleander : A study by Yamauchi et al. (1983) on the cardiac glycosides of Nerium oleander observed significant variations in the content of compounds like Oleaside A and Oleaside E, indicating the diverse pharmacological potential of these compounds.

properties

IUPAC Name |

3-[(1S,4R,6S,9S,10R,13R,14R)-6-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-9,13-dimethyl-17-oxo-14-tetracyclo[11.3.1.01,10.04,9]heptadecanyl]-2H-furan-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44O8/c1-16-23(32)25(35-4)24(33)26(37-16)38-19-6-9-28(2)18(14-19)5-11-30-12-7-20(17-13-22(31)36-15-17)29(3,27(30)34)10-8-21(28)30/h13,16,18-21,23-26,32-33H,5-12,14-15H2,1-4H3/t16-,18-,19+,20-,21-,23+,24-,25+,26+,28+,29-,30+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWTJRDUVJNXNMX-JCELJXGJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC45C3CCC(C4=O)(C(CC5)C6=CC(=O)OC6)C)C)O)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@]45[C@@H]3CC[C@@](C4=O)([C@H](CC5)C6=CC(=O)OC6)C)C)O)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oleaside B | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,7-Dihydro-2H-pyrrolo[1,2-a]imidazol-3(5H)-one](/img/structure/B591330.png)

![1,7-Diazabicyclo[4.2.0]octan-8-one](/img/structure/B591331.png)

![5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarboxylic Acid](/img/no-structure.png)

![[6-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate](/img/structure/B591338.png)